molecular formula C9H8O4 B044017 Methyl 4-formyl-3-hydroxybenzoate CAS No. 24589-98-8

Methyl 4-formyl-3-hydroxybenzoate

Cat. No. B044017
CAS RN: 24589-98-8
M. Wt: 180.16 g/mol
InChI Key: OMCTZIDLDSYPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Methyl 4-formyl-3-hydroxybenzoate and related compounds involves multiple steps, including the reaction of dimethylsulfoxoniummethylide with 3-formyl-chromones, leading to the preparation of a variety of 4-(2′-hydroxybenzoyl) and 4-(2′-hydroxynaphthoyl)-thiabenzene-1-methyl-1-oxides screened for anticancer activities (Kumar et al., 2018). Additionally, the total synthesis of hexyl 2-formyl-3-hydroxybenzoate was achieved through formylation of methyl 3-hydroxybenzoate followed by a transesterification process (Leal et al., 1990).

Molecular Structure Analysis

The molecular structure and crystal packing of Methyl 4-formyl-3-hydroxybenzoate have been extensively studied. Single-crystal X-ray structure determination reveals that molecules of methyl 4-hydroxybenzoate condense into a 3D framework via extensive intermolecular hydrogen bonding, with Hirshfeld surface analysis determining the intermolecular interactions involved (Sharfalddin et al., 2020).

Chemical Reactions and Properties

Various studies have shown the chemical reactions and properties of Methyl 4-formyl-3-hydroxybenzoate. For instance, its reaction with 3-acyl- and 3-formylbenzopyrylium triflates via domino Michael/retro-Michael/Mukaiyama-Aldol reactions leads to the formation of functionalized 2,4′-dihydroxybenzophenones (Appel et al., 2006). Additionally, electrophilic substitution reactions of related compounds highlight the diversity in reaction outcomes based on substituent positions and types (Clarke et al., 1973).

Physical Properties Analysis

The physical properties, including polymorphism and intermolecular interactions of Methyl 4-formyl-3-hydroxybenzoate, have been a subject of study. Research on polymorphs of methyl paraben (methyl 4-hydroxybenzoate) reveals different melting points and structural relationships, indicating the impact of crystal packing and hydrogen-bonded chain geometries on physical properties (Gelbrich et al., 2013).

Chemical Properties Analysis

The chemical properties of Methyl 4-formyl-3-hydroxybenzoate include its reactions under various conditions, such as alkaline hydrolysis, which showed a significant acceleration in the reaction rate in the frozen state compared to the liquid state for esters of 4-hydroxybenzoic acid (Shija et al., 1992). Furthermore, the ionization by free electron transfer to n-butyl chloride parent radical cations results in different product patterns depending on the mobility of the phenoxyl group (Brede et al., 2004).

Scientific Research Applications

  • Antimicrobial Properties in Cosmetics, Personal-Care Products, and Food Preservatives : Methyl 4-hydroxybenzoate exhibits anti-microbial properties due to its 3D framework and extensive hydrogen bonding, making it a common ingredient in cosmetics, personal-care products, and food preservatives (Sharfalddin et al., 2020).

  • Bio-Imaging and Detection of Al3+ in Living Cells : A fluorogenic chemosensor based on methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate shows high selectivity and sensitivity towards Al3+, suggesting potential applications in bio-imaging and the detection of Al3+ in living cells (Ye et al., 2014).

  • Potential Anticancer Activities : Compounds like 4-(2′-hydroxybenzoyl)-thiabenzene-1-methyl-1-oxides, which are structurally related to methyl 4-formyl-3-hydroxybenzoate, show potential anticancer activities against lung cancer cells in vitro and in silico studies (Kumar et al., 2018).

  • Stability in Heat Sterilization : The degradation of methyl 4-hydroxybenzoate esters in aqueous solution leads to phenol formation, with a maximum rate near mid-pH, making these compounds stable for heat sterilization within the pH range 3-6 (Sunderland & Watts, 1984).

  • Anaerobic Metabolism of Phenolic Compounds : 4-hydroxybenzoate-CoA ligase, related to methyl 4-hydroxybenzoate, plays a crucial role in the anaerobic metabolism of phenolic compounds, enabling the degradation of phenol and p-cresol in denitrifying Pseudomonas species (Biegert et al., 1993).

  • Quality Control in Foods, Cosmetics, and Pharmaceuticals : A developed microemulsion electrokinetic chromatography (MEEKC) method effectively determines 4-hydroxybenzoate preservatives and their impurities in foods, cosmetics, and pharmaceuticals, which is vital for routine quality control testing (Mahuzier et al., 2001).

Safety And Hazards

Methyl 4-formyl-3-hydroxybenzoate is harmful to aquatic life with long-lasting effects . It is also a moderate to severe irritant to the skin and eyes . The compound should not be released into the environment .

properties

IUPAC Name

methyl 4-formyl-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCTZIDLDSYPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559789
Record name Methyl 4-formyl-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-formyl-3-hydroxybenzoate

CAS RN

24589-98-8
Record name Methyl 4-formyl-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-formyl-3-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 3-hydroxybenzoate (75.5 g) is dissolved in trifluoroacetic acid (2 L), thereto is added hexamethylenetetramine (141.4 g) at room temperature and the mixture is heated under reflux for 3 hours. The reaction solution is concentrated under reduced pressure, to the resulting residue is added water, the mixture is adjusted to pH 8 with potassium carbonate and sodium hydrogen carbonate, diluted with water and extracted with ethyl acetate. The organic layer is washed with saturated brine, dried over sodium sulfate and evaporated to remove the solvent under reduced pressure. The resulting residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate=8/1, 5/1 followed by 2/1) to give methyl 2-formyl-3-hydroxybenzoate (54.6 g) (ESI-MS m/z: 179[M−H]−) and methyl 4-formyl-3-hydroxybenzoate (4.4 g)
Quantity
75.5 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
141.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Formyl-3-hydroxybenzoic acid (5 g, 30 mmol) was suspended in methanol (70 mL), and treated with thionyl chloride (3.29 mL 45 mmol) dropwise. The mixture was heated to reflux overnight. Concentrated to dryness, and 50 mL of toluene was added, and concentrated again. The residue was recrystallized from ethyl acetate-hexane. A total of 4.8 g (85%) of methyl 4-formyl-3-hydroxybenzoate was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.29 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Methyl 3-hydroxybenzoate (75.5 g) is dissolved in trifluoroacetic acid (2 L), thereto is added hexamethylene-tetramine tetramine (141.4 g) at room temperature, and the mixture is heated under reflux for 3 hours. The reaction solution is concentrated under reduced pressure and water is added to the resulting residue. The mixture is adjusted to pH 8 with potassium carbonate and sodium hydrogen carbonate, diluted with water and extracted with ethyl acetate. The organic layer is washed with saturated brine, dried over sodium sulfate, and evaporated to remove the solvent under reduced pressure. The resulting residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate=8/1, 5/1, and then 2/1) to give methyl 2-formyl-3-hydroxybenzoate (54.6 g) (ESI-MS m/z: 179[M−H]−) and methyl 4-formyl-3-hydroxybenzoate (4.4 g) (ESI-MS m/z: 179[M−H]−).
Quantity
75.5 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
[Compound]
Name
hexamethylene-tetramine tetramine
Quantity
141.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-formyl-3-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-formyl-3-hydroxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-formyl-3-hydroxybenzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 4-formyl-3-hydroxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-formyl-3-hydroxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-formyl-3-hydroxybenzoate

Citations

For This Compound
3
Citations
SF Giardina, DS Werner, M Pingle… - Journal of Medicinal …, 2020 - ACS Publications
… Step 1: A solution of methyl 4-formyl-3-hydroxybenzoate (11) (1 equiv) in acetonitrile (65 mL) was charged with aqueous solution of disodium hydrogen phosphate (0.32 equiv) in water (…
Number of citations: 28 pubs.acs.org
K Fujimoto, Y Tokuda, H Maekawa, Y Matsubara… - Tetrahedron, 1996 - Elsevier
Direct monohydroxylation of benzene and substituted benzenes was successfully performed by anodic oxidation to form the corresponding phenol derivatives in good yields. The …
Number of citations: 60 www.sciencedirect.com
A Loas, RJ Radford, AD Liang, SJ Lippard - Chemical Science, 2015 - pubs.rsc.org
… acid precursor containing the binding motif (S8, Scheme S2†) was prepared in a sequence involving reductive amination of 8-aminoquinaldine with methyl 4-formyl-3-hydroxybenzoate, …
Number of citations: 29 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.